4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12(18)13-4-6-15(7-5-13)22(19,20)17-11-16(2,3)14-8-9-21-10-14/h4-10,17H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHKYITVHTCDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C)(C)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps. One common approach is to start with the thiophene derivative, which undergoes a series of reactions to introduce the acetyl and benzenesulfonamide groups. The key steps include:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the acetyl group: This step often involves Friedel-Crafts acylation, where the thiophene derivative reacts with an acetyl chloride in the presence of a Lewis acid catalyst.
Attachment of the benzenesulfonamide group: This can be done through a nucleophilic substitution reaction where the thiophene derivative reacts with a benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry
The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antibiotics. Research indicates that derivatives of sulfonamides can effectively inhibit bacterial growth by targeting essential enzymes involved in bacterial metabolism.
Antibacterial Activity :
- Compounds similar to 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide have shown significant activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum inhibitory concentrations (MICs) for related compounds often range from 15.625 μM to 125 μM, indicating their effectiveness in inhibiting bacterial growth.
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| Compound A | S. aureus | 15.625 |
| Compound B | E. coli | 62.5 |
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated that related sulfonamides can inhibit the growth of cancer cell lines by targeting specific pathways involved in tumorigenesis.
Mechanism of Action :
- The compound potentially inhibits carbonic anhydrases (CAs), which play a crucial role in tumor growth and metastasis.
Case Study :
A study focusing on the inhibition of hCA IX and hCA XII by sulfonamide derivatives revealed IC50 values as low as 43 nM, indicating potent anticancer activity.
Research indicates that the compound may exhibit additional biological activities beyond antibacterial and anticancer effects. Its derivatives could interact with various biological targets, leading to diverse pharmacological effects.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting their activity. The benzenesulfonamide group can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into two groups: sulfonamide derivatives () and thiophene-containing amides (). Key comparisons are outlined below:
Sulfonamide Derivatives ()
Key Differences :
- Steric Profile : The branched thiophene-3-ylpropyl group in the target compound introduces greater steric hindrance compared to the linear chains in analogs, which may influence binding to hydrophobic pockets in biological targets.
Thiophene-Containing Amides ()
Key Differences :
- Solubility : The ethoxypropyl and methoxy groups in compounds enhance hydrophilicity, whereas the target’s acetyl and branched alkyl groups may increase lipophilicity.
- Backbone Flexibility : The rigid benzenesulfonamide core of the target contrasts with the flexible aliphatic chains in amides, suggesting divergent conformational preferences.
Research Findings and Implications
- Structural Analysis : Crystallographic data for analogous compounds (e.g., thiophene derivatives) were likely determined using SHELX software, a standard tool for small-molecule refinement . The branched thiophene-3-yl group in the target may result in unique crystal packing compared to 2-yl analogs.
- The target’s thiophene moiety could further modulate selectivity .
- Synthetic Challenges : The steric bulk of the 2-methyl-2-(thiophen-3-yl)propyl group may complicate synthesis compared to simpler N-alkyl sulfonamides in .
Biological Activity
4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, based on diverse research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 287.36 g/mol. The presence of the thiophene ring and sulfonamide group contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research has demonstrated that various sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide possess activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related sulfonamides have been reported as low as 3.9 μg/mL against Staphylococcus aureus and Acinetobacter xylosoxidans .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide | TBD | TBD |
| Related Sulfonamide | 3.9 | S. aureus |
| Related Sulfonamide | TBD | A. xylosoxidans |
Antidiabetic Activity
In preliminary studies, the compound exhibited potential antidiabetic effects when tested in induced diabetic models. The disc diffusion method was employed to assess its antibacterial properties, while the antidiabetic activity was evaluated through glucose tolerance tests .
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. Research indicates that derivatives of this class can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in the inflammatory response .
| Compound | Inhibition (%) | Cytokine |
|---|---|---|
| 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide | TBD | TBD |
| Sulfonamide Derivative A | 78% | TNF-α |
| Sulfonamide Derivative B | 89% | IL-6 |
Anticancer Activity
The anticancer potential of sulfonamide derivatives has been explored extensively. For instance, compounds structurally related to 4-acetyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide have shown efficacy against various cancer cell lines, including breast cancer cells (MCF-7). The mechanism often involves inducing apoptosis and inhibiting cell proliferation .
Case Studies
- Antimicrobial Efficacy : A study on a series of thiazole-sulfonamide derivatives demonstrated significant antibacterial activity with a focus on structure-activity relationships. The results indicated that modifications in the thiophene moiety could enhance antibacterial potency .
- In Vivo Antidiabetic Effects : In a controlled study using diabetic rats, sulfonamide derivatives were administered, resulting in improved glucose tolerance and reduced blood sugar levels compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
